molecular formula C15H13N3O2 B1311540 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 958990-05-1

3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1311540
M. Wt: 267.28 g/mol
InChI Key: XHEADDCDQHQMOK-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, also known as MPPPCA, is a heterocyclic compound with a wide range of applications in scientific research. It is a member of the pyrazole family, a class of compounds known for their stability and wide range of uses. MPPPCA has been used in a variety of experiments, ranging from organic synthesis to enzyme research.

Scientific Research Applications

Aurora Kinase Inhibition

3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid derivatives have potential applications in cancer treatment through Aurora kinase inhibition. Aurora kinase inhibitors are significant in the development of new therapeutic agents for cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Structural Analysis

These compounds show interesting structural features. In one study, different hydrogen-bonded sheets were formed by two methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, indicating complex molecular interactions, which are important for understanding their potential applications (J. Quiroga et al., 2013).

Theoretical and Spectral Investigations

Combined experimental and theoretical studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, including spectral (NMR, FT-IR) and X-ray diffraction techniques, provide insights into their electronic and structural properties. This information is crucial for exploring their potential applications in various fields like material science (S. Viveka et al., 2016).

Antibacterial Applications

Synthesis and antibacterial screening of certain pyrazolopyridine derivatives, including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, have shown that some of these compounds are effective antibacterial agents. This suggests their potential use in developing new antibacterial drugs (T. Maqbool et al., 2014).

Optical and Electronic Properties

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, indicating their potential as materials for optical limiting applications. Their nonlinearity in chloroform solution was particularly noted, making them candidates for optical applications (B. Chandrakantha et al., 2013).

Coordination Complexes

The coordination and chelation properties of pyrazole-dicarboxylate acid derivatives with metals like Cu, Co, and Zn have been explored. This research is significant in the field of coordination chemistry and could lead to applications in catalysis and material science (S. Radi et al., 2015).

Antifungal Activity

Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested for antifungal activity. Their efficacy against various phytopathogenic fungi indicates their potential use in agriculture and pharmaceuticals (Shijie Du et al., 2015).

Domino Reaction in Organic Synthesis

The reactivity of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids in a domino reaction has been studied. This research contributes to the field of organic synthesis, providing insights into the behavior of these compounds under certain reaction conditions (A. V. Erkin & S. M. Ramsh, 2014).

Thieno[2,3-c]pyrazoles Synthesis

Research on the conversion of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde into various thieno[2,3-c]pyrazoles demonstrates the versatility of these compounds in synthesizing novel heterocyclic compounds. This has implications in medicinal chemistry and drug discovery (N. Haider et al., 2005).

Multifunctional Chemosensor Development

The synthesis of a new colorimetric chemosensor based on pyrazole derivatives demonstrates the compound's ability to detect metal ions like Cu2+, Zn2+, and Co2+. This application is significant in environmental monitoring and analytical chemistry (T. Aysha et al., 2021).

Cancer Inhibitory Activity

The synthesis and evaluation of cancer inhibitory activity of 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives indicate potential applications in oncology. The antitumor activity against various cancer cells highlights the therapeutic potential of these compounds (Lingling Jing et al., 2012).

Synthesis and Antimicrobial Activity

The synthesis of certain pyrazoline derivatives and their evaluation for antimicrobial activity indicate potential use in developing new antimicrobial agents. The presence of specific functional groups, like methoxy, enhances their antimicrobial properties (Satyender Kumar et al., 2012).

properties

IUPAC Name

3-methyl-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-11-13(15(19)20)14(17-9-5-6-10-17)18(16-11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEADDCDQHQMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)N2C=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
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3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
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3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
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3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
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3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
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3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Citations

For This Compound
1
Citations
D Manvar, S Pelliccia, G La Regina, V Famiglini… - European journal of …, 2015 - Elsevier
We report here the synthesis and mechanism of inhibition of pyrazolecarboxamide derivatives as a new class of HCV inhibitors. Compounds 6, 7, 8 and 16 inhibited the subgenomic HCV replicon 1b genotype at EC 50 values between 5 and 8 μM and displayed an even higher potency against the infectious Jc1 HCV 2a genotype. Compound 6 exhibited an EC 50 of 6.7 μM and selectivity index of 23 against HCV 1b, and reduced the RNA copies of the infectious Jc1 chimeric 2a clone by 82% at 7 μM. Evaluation of the mode of anti-HCV …
Number of citations: 39 www.sciencedirect.com

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